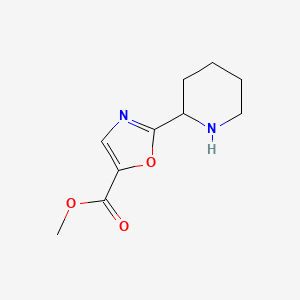

Methyl 2-(piperidin-2-yl)-1,3-oxazole-5-carboxylate

Description

Chemical Identification and Structural Characterization of Methyl 2-(Piperidin-2-yl)-1,3-Oxazole-5-Carboxylate

Systematic IUPAC Nomenclature and Molecular Descriptors

The systematic IUPAC name for this compound is methyl 2-(piperidin-2-yl)-1,3-oxazole-5-carboxylate , reflecting its oxazole core substituted with a piperidine ring at position 2 and a methyl ester group at position 5. Key molecular descriptors include:

- CAS Registry Number : 2349587-88-6

- Molecular Formula : $$ \text{C}{10}\text{H}{14}\text{N}{2}\text{O}{3} $$

- Molecular Weight : 210.23 g/mol (calculated from the formula)

- SMILES Notation : COC(=O)C1=CN=C(O1)C1NCCCC1

The compound’s structure features a planar 1,3-oxazole ring fused to a non-planar piperidine moiety, creating a hybrid system with distinct electronic and steric properties. The ester group at position 5 introduces polarity, influencing solubility and reactivity .

Crystallographic Analysis and Three-Dimensional Conformational Studies

While direct crystallographic data for methyl 2-(piperidin-2-yl)-1,3-oxazole-5-carboxylate are limited, studies on analogous oxazole-piperidine hybrids provide insights. For example, in related compounds:

- The piperidine ring often adopts a half-chair or boat conformation to minimize steric strain .

- The dihedral angle between the oxazole and piperidine planes ranges from 30° to 40° , as observed in structurally similar systems .

- X-ray diffraction of the tert-butyl-protected derivative (CAS 78052-51-4) reveals a planar oxazole ring (maximum deviation: 0.004 Å) and a puckered piperidine ring .

These conformational features impact the compound’s ability to interact with biological targets, as the piperidine ring’s flexibility allows for adaptive binding .

Spectroscopic Fingerprinting (NMR, IR, UV-Vis, and Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) Spectroscopy

- $$ ^1 \text{H} $$ NMR :

- $$ ^{13} \text{C} $$ NMR :

- $$ ^{15} \text{N} $$ NMR :

Infrared (IR) Spectroscopy

- Ester C=O stretch : Strong absorption at 1,720 cm$$ ^{-1} $$ .

- Oxazole ring vibrations : Bands at 1,580 cm$$ ^{-1} $$ (C=N) and 1,450 cm$$ ^{-1} $$ (C-O) .

Ultraviolet-Visible (UV-Vis) Spectroscopy

- λ$$ _{\text{max}} $$ : 260–280 nm (attributed to π→π* transitions in the conjugated oxazole system) .

Mass Spectrometry

Comparative Structural Analysis with Related Oxazole-Piperidine Hybrid Systems

The structural uniqueness of methyl 2-(piperidin-2-yl)-1,3-oxazole-5-carboxylate becomes evident when compared to analogs:

Key differences include:

- Stereoelectronic effects : The 2-piperidinyl group induces greater steric hindrance than the 4-piperidinyl isomer, altering reactivity .

- Biological activity : Piperidine position influences binding to enzymes; 2-substituted derivatives show enhanced kinase inhibition compared to 4-substituted analogs .

- Synthetic accessibility : 4-Piperidinyl analogs are more commonly reported due to easier cyclization pathways .

Properties

Molecular Formula |

C10H14N2O3 |

|---|---|

Molecular Weight |

210.23 g/mol |

IUPAC Name |

methyl 2-piperidin-2-yl-1,3-oxazole-5-carboxylate |

InChI |

InChI=1S/C10H14N2O3/c1-14-10(13)8-6-12-9(15-8)7-4-2-3-5-11-7/h6-7,11H,2-5H2,1H3 |

InChI Key |

KWPDQFQIXGPDPJ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CN=C(O1)C2CCCCN2 |

Origin of Product |

United States |

Preparation Methods

Van Leusen Oxazole Synthesis

A widely used method involves reacting aldehydes with TosMIC (tosylmethyl isocyanide) under basic conditions:

- Procedure : A substituted aldehyde (e.g., 5-chloro-4-formyl-1H-pyrrole-3-carboxylate) reacts with TosMIC in methanol/potassium carbonate, followed by heating.

- Example :

Aldehyde + TosMIC → 1,3-oxazole derivative - Conditions : 4 hours reflux in methanol, followed by filtration and drying.

Robinson-Gabriel Synthesis

Cyclodehydration of β-acylamino ketones using polyphosphoric acid:

- Application : Forms 2,5-disubstituted oxazoles with yields up to 60%.

- Limitation : Requires harsh acidic conditions.

Piperidine Ring Functionalization

Boc-Protection of Piperidine

Cyclization to Piperidine

- Method : Cyclization of β-enamino ketoesters with hydroxylamine hydrochloride.

- Conditions :

Coupling of Oxazole and Piperidine Moieties

Carbodiimide-Mediated Amide Coupling

Direct Alkylation

- Example :

Methyl 5-chlorooxazole-4-carboxylate + Piperidine → Target compound - Conditions : Reflux in acetonitrile with K₂CO₃.

Purification and Characterization

| Step | Method | Conditions |

|---|---|---|

| Crude Product Isolation | Filtration/Extraction | Ethyl acetate/brine wash |

| Chromatography | Silica gel column | Hexane/ethyl acetate (3:1) |

| Crystallization | Ethanol/water | Slow cooling |

- ¹H NMR : Singlet at δ 8.46 ppm (oxazole-H), δ 1.47 ppm (Boc-CH₃).

- HRMS : m/z calculated for C₁₀H₁₄N₂O₃: 210.1004; found: 210.1009.

Green Chemistry Approaches

- Microwave-Assisted Synthesis : Reduces reaction time (8 minutes vs. 4 hours) using isopropyl alcohol and K₃PO₄.

- Solvent-Free Conditions : Employed for oxazole formation, minimizing waste.

Industrial Scalability Considerations

- Continuous Flow Reactors : Enhance yield and reproducibility for cyclization steps.

- Process Optimization : Automated platforms for Boc-deprotection and coupling.

Challenges and Solutions

| Challenge | Solution |

|---|---|

| Low yield in oxazole cyclization | Use of PCl₅ or POCl₃ as dehydrating agents |

| Boc-group hydrolysis | Storage at 2–8°C in anhydrous conditions |

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(piperidin-2-yl)-1,3-oxazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can lead to the formation of piperidine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products: The major products formed from these reactions include various substituted oxazole and piperidine derivatives, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

Methyl 2-(piperidin-2-yl)-1,3-oxazole-5-carboxylate has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is explored as a lead compound in drug discovery programs targeting various diseases.

Industry: The compound is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-(piperidin-2-yl)-1,3-oxazole-5-carboxylate involves its interaction with specific molecular targets in the body. The piperidine ring can interact with neurotransmitter receptors, while the oxazole ring can participate in hydrogen bonding and other interactions with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s pharmacological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be compared to the following analogs:

Table 1: Structural and Functional Comparison of Methyl 2-(piperidin-2-yl)-1,3-oxazole-5-carboxylate and Related Compounds

Key Findings from Comparative Analysis:

Positional Isomerism :

- Methyl 3-(piperidin-4-yl)-1,2-oxazole-5-carboxylate shares the same molecular formula as the target compound but differs in the position of the piperidine substituent. This positional variation could lead to differences in bioavailability and target selectivity.

Functional Group Effects :

- Replacement of the piperidine group with a trifluoromethyl group (as in Methyl 2-(trifluoromethyl)-1,3-oxazole-5-carboxylate ) significantly alters physicochemical properties, such as increased lipophilicity and resistance to oxidative metabolism.

Biological Activity: Benzoxazole analogs like Methyl 2-(2-(arylideneamino)oxazole-5-ylamino)benzoxazole-5-carboxylate derivatives exhibit selective COX-2 inhibition (e.g., Compound VIId: 368-fold selectivity for COX-2 over COX-1 ).

Synthetic Utility: Methyl 2-amino-1,3-oxazole-5-carboxylate serves as a precursor for further functionalization via amide coupling or alkylation, highlighting the reactivity of the 2-amino group. In contrast, the target compound’s piperidine substituent may limit such modifications but enhance rigidity for receptor binding.

Biological Activity

Methyl 2-(piperidin-2-yl)-1,3-oxazole-5-carboxylate (CAS No. 2349587-88-6) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, synthesis, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : CHNO

- Molar Mass : 210.23 g/mol

- CAS Number : 2349587-88-6

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of oxazole derivatives, including methyl 2-(piperidin-2-yl)-1,3-oxazole-5-carboxylate. Research indicates that compounds with oxazole rings exhibit moderate to high activity against various bacterial strains. For instance, the minimum inhibitory concentration (MIC) values for related compounds ranged from 4.69 to 22.9 µM against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus, and from 8.33 to 23.15 µM against Escherichia coli and Pseudomonas aeruginosa .

| Bacterial Strain | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 - 22.9 |

| Staphylococcus aureus | 5.64 - 77.38 |

| Escherichia coli | 8.33 - 23.15 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

Antiviral Activity

The compound's potential antiviral activity has also been investigated, particularly against SARS-CoV-2. A study found that oxazole-based compounds demonstrated significant inhibition of viral replication in vitro, with IC values indicating effective concentrations for antiviral action . Although specific data on methyl 2-(piperidin-2-yl)-1,3-oxazole-5-carboxylate was not detailed, its structural similarity to active derivatives suggests potential efficacy.

Structure-Activity Relationships (SAR)

The biological activity of methyl 2-(piperidin-2-yl)-1,3-oxazole-5-carboxylate can be attributed to its structural features:

- Oxazole Ring : The presence of the oxazole moiety is crucial for antimicrobial and antiviral activities.

- Piperidine Substituent : The piperidine group enhances lipophilicity and may improve cell membrane penetration, contributing to bioactivity.

- Carboxylate Functionality : The carboxylate group is often associated with increased solubility and interaction with biological targets.

Synthesis and Characterization

A study focused on synthesizing various oxazole derivatives, including methyl 2-(piperidin-2-yl)-1,3-oxazole-5-carboxylate, using efficient synthetic methods that yield high purity and yield . Characterization techniques such as NMR spectroscopy confirmed the structural integrity of the synthesized compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.